molecular formula C14H14O2 B8747736 1-(3-Phenoxyphenyl)ethanol CAS No. 32852-93-0

1-(3-Phenoxyphenyl)ethanol

Cat. No.: B8747736
CAS No.: 32852-93-0
M. Wt: 214.26 g/mol
InChI Key: MYWBBBSIAHHXJK-UHFFFAOYSA-N
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Description

1-(3-Phenoxyphenyl)ethanol is an organic compound characterized by a phenoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenoxyphenyl)ethanol typically involves the reaction of 3-phenoxybenzaldehyde with a reducing agent such as sodium borohydride in an ethanol solvent. The reaction proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: Industrial production of this compound can be achieved through the Williamson ether synthesis, where phenol reacts with 3-bromobenzyl alcohol in the presence of a base such as sodium hydroxide. This method is scalable and efficient, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (3-Phenoxy-phenyl)-acetaldehyde using oxidizing agents like pyridinium chlorochromate.

    Reduction: Reduction of this compound can yield (3-Phenoxy-phenyl)-methanol.

    Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

    Oxidation: (3-Phenoxy-phenyl)-acetaldehyde.

    Reduction: (3-Phenoxy-phenyl)-methanol.

    Substitution: (3-Phenoxy-phenyl)-chloride.

Scientific Research Applications

1-(3-Phenoxyphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Phenoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site, thereby influencing metabolic pathways. Additionally, it can interact with cell membrane receptors, leading to various physiological effects.

Comparison with Similar Compounds

    Phenoxyethanol: Similar in structure but lacks the additional phenyl ring.

    Phenylmethanol: Contains a phenyl group attached to a methanol moiety.

    Benzyl Alcohol: Consists of a benzyl group attached to an alcohol group.

Uniqueness: 1-(3-Phenoxyphenyl)ethanol is unique due to the presence of both phenoxy and phenyl groups, which confer distinct chemical and physical properties. This dual functionality enhances its reactivity and broadens its range of applications compared to similar compounds.

Properties

CAS No.

32852-93-0

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-(3-phenoxyphenyl)ethanol

InChI

InChI=1S/C14H14O2/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-11,15H,1H3

InChI Key

MYWBBBSIAHHXJK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

m-Phenoxyacetophenone is reduced with sodium borohydride to form alpha-(m-phenoxyphenyl)ethyl alcohol which is then reacted with phosphorus tribromide to form alpha-(m-phenoxyphenyl)ethyl bromide. This product is reacted with sodium cyanide under heat in dimethyl sulfoxide. Hydrolysis of the product with sodium hydroxide gives the desired alpha-(m-phenoxyphenyl)propionic acid. (For details, see U.S. Pat. No. 3,600,437).
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